molecular formula C10H10F2O2S B14032829 Ethyl 2,3-difluoro-6-(methylthio)benzoate

Ethyl 2,3-difluoro-6-(methylthio)benzoate

Cat. No.: B14032829
M. Wt: 232.25 g/mol
InChI Key: RVFQUBJQMKOZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-difluoro-6-(methylthio)benzoate is an organic compound with the molecular formula C10H10F2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-6-(methylthio)benzoate typically involves the esterification of 2,3-difluoro-6-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-6-(methylthio)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted benzoates

Scientific Research Applications

Ethyl 2,3-difluoro-6-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-6-(methylthio)benzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methylthio group may also contribute to the compound’s bioactivity by forming covalent bonds with target proteins, thereby modulating their function.

Comparison with Similar Compounds

Ethyl 2,3-difluoro-6-(methylthio)benzoate can be compared with other similar compounds such as:

  • Ethyl 2,3-difluoro-4-(methylthio)benzoate
  • Mthis compound
  • This compound

These compounds share similar structural features but differ in the position of the substituents or the nature of the ester group. The unique combination of fluorine and methylthio groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

ethyl 2,3-difluoro-6-methylsulfanylbenzoate

InChI

InChI=1S/C10H10F2O2S/c1-3-14-10(13)8-7(15-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3

InChI Key

RVFQUBJQMKOZMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)F)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.